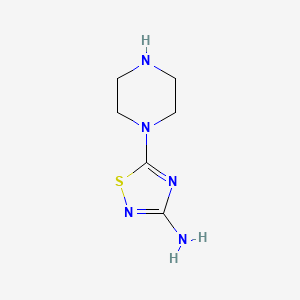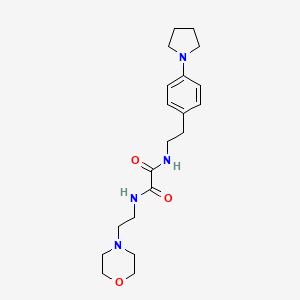
N-(4-(5-(méthyl(phényl)amino)-1,3,4-thiadiazol-2-yl)phényl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4OS2 and its molecular weight is 392.5. The purity is usually 95%.
The exact mass of the compound N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Effets anti-inflammatoires
Les pyrimidines sont des composés hétérocycliques aromatiques contenant deux atomes d'azote aux positions 1 et 3 du cycle à six chaînons. Notre composé d'intérêt fait partie de cette catégorie. Les pyrimidines ont été étudiées pour leurs effets pharmacologiques, y compris leurs propriétés anti-inflammatoires .
Inhibition de NF-κB et AP-1
Grâce à la synthèse parallèle en phase solution et à l'évaluation à haut débit, certains dérivés de pyrimidine ont été identifiés comme des inhibiteurs de NF-κB et AP-1. Ces composés présentent des effets inhibiteurs sur les niveaux d'IL-2 et d'IL-8 .
Traitement de la leucémie
L'imatinib, un agent thérapeutique utilisé pour traiter la leucémie, inhibe spécifiquement les tyrosine kinases. Bien que notre composé ne soit pas directement lié à l'imatinib, la compréhension des mécanismes basés sur les pyrimidines peut éclairer la conception de médicaments dans ce domaine .
Formation de liaisons carbone-carbone
Les pyrimidines ont été étudiées pour leur potentiel dans les réactions de couplage croisé de Suzuki–Miyaura, un processus de formation de liaison carbone-carbone catalysé par les métaux de transition largement utilisé. Ces réactions offrent des conditions douces et une tolérance aux groupes fonctionnels .
Mécanisme D'action
Target of Action
The compound N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways to exert their effects . For example, they may inhibit the activity of certain enzymes, interact with cell membrane components, or interfere with DNA replication . The specific mode of action of this compound would depend on its primary targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple pathways . For example, it may affect pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, seizure activity, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . For example, it may inhibit the activity of certain enzymes, disrupt cell membrane integrity, interfere with DNA replication, reduce inflammation, alleviate pain, inhibit microbial growth, inhibit viral replication, increase urine output, prevent seizures, protect neurons, and inhibit tumor growth .
Action Environment
For example, the solubility of the compound in various solvents could influence its distribution within the body and its interaction with its targets . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
The compound N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide may interact with various enzymes, proteins, and other biomolecules in the body. The thiadiazole ring in the compound is known to interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
Given the presence of the thiadiazole ring, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Propriétés
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c1-24(16-6-3-2-4-7-16)20-23-22-19(27-20)14-9-11-15(12-10-14)21-18(25)17-8-5-13-26-17/h2-13H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYPJLDITMGNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)
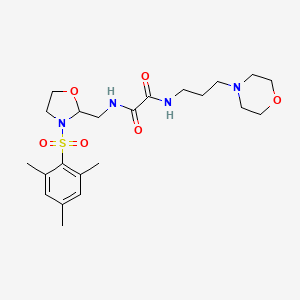
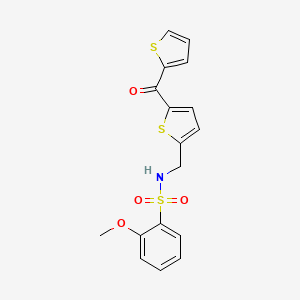
![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
![N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2455793.png)
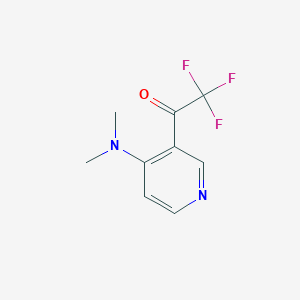
![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)
![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)
![3-[4-amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2455806.png)
